[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Description
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-derived carboxylic acid featuring a 4-methylphenyl substituent at the 2-position of the thiazole ring. Its molecular formula is C₁₂H₁₁NO₂S (molecular weight: 257.29 g/mol). This compound belongs to a class of bioactive molecules where the thiazole core is often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory properties.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYEMLUXLUALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation to introduce the acetic acid moiety . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) , with the reaction being carried out at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, Alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit notable antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, including [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, which were screened for their in vitro antimicrobial activity. The results demonstrated significant inhibition against bacterial strains such as Bacillus subtilis and fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2a | B. subtilis | 20.3 ± 0.6 |
| 2b | C. albicans | 30.3 ± 0.6 |
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. In comparative studies, certain derivatives exhibited antioxidant activities significantly higher than standard ascorbic acid, showcasing the potential for these compounds in combating oxidative stress-related diseases .
Anticancer Activity
Thiazole derivatives have been recognized for their anticancer potential. In a study focusing on various cancer cell lines, compounds similar to this compound were synthesized and tested for cytotoxic effects. For instance, certain derivatives demonstrated over 70% inhibition against leukemia and CNS cancer cell lines during preliminary screenings at the National Cancer Institute .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | Inhibition Percentage (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound derivatives and target proteins involved in disease pathways. These studies suggest that the compound can effectively bind to active sites, potentially leading to the development of new therapeutic agents .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be modified to create various derivatives with enhanced biological activities. Researchers have explored different synthetic routes to optimize yield and purity while maintaining bioactivity .
Case Study: Synthesis Process Overview
- Starting Materials : Utilize appropriate thiazole precursors.
- Reagents : Employ mercaptoacetic acid or similar reagents.
- Conditions : Reflux in organic solvents (e.g., ethanol) for specified durations.
- Characterization : Use spectral methods (IR, NMR) to confirm structure.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological and physicochemical properties of thiazole acetic acid derivatives are highly dependent on the substituents attached to the phenyl and thiazole rings. Below is a comparative analysis of key analogs:
Structural and Electronic Effects
- For example, Fenclozic acid’s chlorine atom increases polarity compared to the methyl group in the target compound .
- Electron-Donating Groups (CH₃, OCH₃) : The methyl group in the target compound boosts lipophilicity (logP ~2.5), favoring membrane penetration, while methoxy groups in the 3,4-dimethoxyphenyl analog introduce hydrogen-bonding capabilities .
Commercial and Research Availability
- The target compound and its analogs are available from suppliers like Santa Cruz Biotechnology (e.g., {2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetic acid, sc-340724) and American Elements, with prices ranging from $188/250 mg to $380/1 g .
- Fenclozic acid is well-documented in toxicokinetic studies, while bromo and fluoro derivatives are often used in drug discovery for their stability and binding properties .
Biological Activity
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 5.64 |
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
These results suggest that the compound may be effective against common bacterial pathogens, making it a candidate for further development as an antibacterial agent .
2. Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against various fungal strains.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings indicate the potential of this compound as an antifungal treatment .
3. Anti-inflammatory Properties
The thiazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that compounds containing the thiazole moiety can modulate inflammatory pathways, suggesting that this compound may have therapeutic applications in inflammatory diseases .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring facilitates these interactions by stabilizing binding with target proteins through hydrogen bonding and hydrophobic interactions .
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Anticancer Activity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it was tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI), showing promising results in inhibiting cell proliferation .
- Synergistic Effects : Research has indicated that combining this compound with other antimicrobial agents could enhance its effectiveness through synergistic action, potentially lowering required dosages and minimizing side effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
